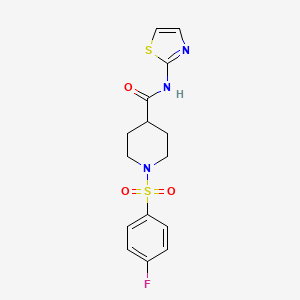

1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a thiazole ring, and a fluorophenyl sulfonyl group, making it a versatile molecule for chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative (e.g., an acid chloride) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Attachment of the Thiazole Ring: The thiazole ring is typically introduced through a condensation reaction involving a thioamide and an α-haloketone.

Sulfonylation with 4-Fluorophenylsulfonyl Chloride: The final step involves the sulfonylation of the intermediate compound with 4-fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-

Activité Biologique

1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound with notable structural features, including a piperidine ring, a thiazole moiety, and a sulfonyl group. This compound is part of a broader class of sulfonamide derivatives that exhibit significant biological activities, particularly in medicinal chemistry. Its unique combination of functional groups suggests potential interactions with various biological targets, making it an interesting subject for pharmacological research.

Structural Characteristics

The molecular formula of this compound is C14H15FN2O2S, with a molecular weight of approximately 296.35 g/mol. The presence of the fluorine atom and the sulfonyl group enhances its potential biological activity.

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing nitrogen, contributing to the compound's basicity and ability to form hydrogen bonds. |

| Thiazole Moiety | A five-membered ring containing sulfur and nitrogen, known for its biological activity in various drug classes. |

| Sulfonyl Group | Enhances solubility and biological interaction potential through hydrogen bonding. |

This compound has been studied for its potential as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a crucial role in cellular necrosis and inflammation. Preliminary studies suggest that this compound may possess anti-inflammatory properties and could be explored as a therapeutic agent for conditions involving excessive cell death or inflammation.

Antitumor Activity

Thiazole-containing compounds have been documented to exhibit antitumor properties. The presence of the thiazole moiety in this compound may contribute to its potential cytotoxic effects against cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly influence biological activity, suggesting that this compound may warrant exploration in cancer therapy .

Case Studies

- Anti-inflammatory Potential : In vitro studies have shown that compounds similar to this compound can inhibit RIPK1 activity, leading to reduced inflammatory responses in cellular models.

- Antimicrobial Evaluation : A study assessing the antimicrobial activity of various thiazole derivatives indicated that modifications similar to those seen in this compound could enhance efficacy against pathogens like Staphylococcus aureus and Escherichia coli, although direct studies on this specific compound are still needed .

- Cytotoxicity Against Cancer Cells : Compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, suggesting that this compound may also exhibit such properties .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S2/c16-12-1-3-13(4-2-12)24(21,22)19-8-5-11(6-9-19)14(20)18-15-17-7-10-23-15/h1-4,7,10-11H,5-6,8-9H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYCFTGSGRIZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.